![molecular formula C9H8Cl2N4 B1464981 [1-(2,3-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine CAS No. 1247385-82-5](/img/structure/B1464981.png)

[1-(2,3-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine

描述

1-(2,3-Dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine, also known as DCPT, is a chemical compound with potential applications in the fields of medicine, chemistry, and biotechnology. It is an organic compound with a molecular formula of C8H8Cl2N3 and a molar mass of 227.08 g/mol. DCPT is a white crystalline solid with a melting point of 262-264 °C and a boiling point of 332-334 °C. It is soluble in methanol, ethanol, and chloroform, and is insoluble in water.

科学研究应用

Drug Discovery

The triazole ring is a common motif in pharmaceuticals due to its resemblance to the amide bond, which is pivotal in biochemistry. The dichlorophenyl-triazole compound has been explored for its potential in drug discovery, particularly for designing new molecules with enhanced efficacy and reduced toxicity. Its structural features allow for strong hydrogen bonding and dipole interactions, which can be crucial for binding to biological targets .

Organic Synthesis

In organic chemistry, the dichlorophenyl-triazole serves as a versatile intermediate. Its high chemical stability under both acidic and basic conditions makes it an excellent candidate for constructing complex molecules. It can undergo various reactions, including cycloadditions and nucleophilic substitutions, to yield a wide array of derivatives for further development .

Polymer Chemistry

The triazole core of the compound provides a stable linkage for polymer chains. It can be incorporated into polymers to enhance their thermal stability and mechanical properties. This application is particularly useful in creating materials that require durability under extreme conditions .

Supramolecular Chemistry

Supramolecular chemists utilize the dichlorophenyl-triazole for its ability to engage in non-covalent interactions, such as hydrogen bonding and π-π stacking. These interactions are fundamental for constructing larger molecular assemblies and networks, which have implications in nanotechnology and materials science .

Bioconjugation

Bioconjugation techniques often employ triazoles due to their stability and biocompatibility. The dichlorophenyl-triazole can be used to link biomolecules to various probes or surfaces without disrupting their native function. This is essential for developing diagnostic tools and targeted therapies .

Chemical Biology

In chemical biology, the dichlorophenyl-triazole is used to explore biological systems. Its incorporation into small molecules allows researchers to probe and modulate biological pathways, leading to a better understanding of disease mechanisms and the discovery of new therapeutic targets .

Fluorescent Imaging

The triazole ring can be functionalized to act as a fluorescent tag. This application is valuable in imaging studies, where the dichlorophenyl-triazole can be attached to biomolecules to visualize cellular processes in real-time, aiding in the study of cell biology and pathology .

Green Chemistry

Aligning with the principles of green chemistry, the dichlorophenyl-triazole can be synthesized and utilized in a manner that reduces environmental impact. Its use in drug development and manufacturing processes is being optimized to minimize waste and energy consumption, contributing to more sustainable practices in the chemical industry .

属性

IUPAC Name |

[1-(2,3-dichlorophenyl)triazol-4-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2N4/c10-7-2-1-3-8(9(7)11)15-5-6(4-12)13-14-15/h1-3,5H,4,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWCPUVMCRIOVCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)N2C=C(N=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(2,3-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

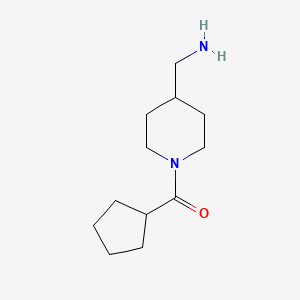

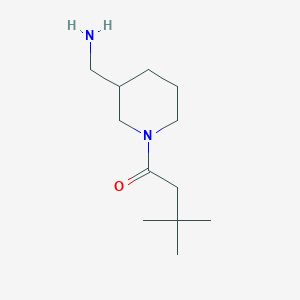

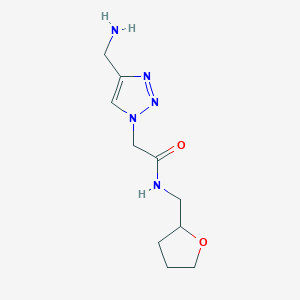

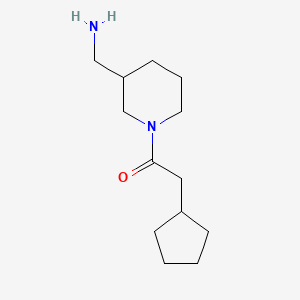

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-ethylphenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1464905.png)

![[1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464908.png)

![{1-[(2-ethoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1464909.png)

![1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one](/img/structure/B1464911.png)

![[1-(4-Fluorobenzoyl)piperidin-3-yl]methanamine](/img/structure/B1464913.png)

![[1-(4-Chlorobenzoyl)piperidin-3-yl]methanamine](/img/structure/B1464914.png)

![(2E)-1-[3-(aminomethyl)piperidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B1464915.png)

![[1-(2-bromo-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464920.png)

![[1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464921.png)